molecular formula C27H18Br2N4 B188511 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine CAS No. 5568-16-1

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine

Cat. No. B188511
CAS RN: 5568-16-1
M. Wt: 558.3 g/mol
InChI Key: IWQXTIGRSOZHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine, also known as BBM-928, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism Of Action

The mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, leading to the suppression of tumor growth. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to modulate the activity of specific receptors in the body, which can lead to its anti-inflammatory and anti-bacterial effects.

Biochemical And Physiological Effects

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to inhibit the production of certain cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to have antibacterial effects against certain strains of bacteria.

Advantages And Limitations For Lab Experiments

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its purity can be confirmed through various analytical methods. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo experiments. However, one limitation of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine and its potential interactions with other proteins and enzymes in the body. Finally, research is needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine for its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves the reaction of 4-bromoaniline with 5-(4-bromobenzylideneamino)-1H-benzimidazole-2-thiol in the presence of a catalyst. The resulting product is then reacted with 4-bromo-2-formylphenylboronic acid to yield 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. This synthesis method has been successfully used in several studies, and the purity of the resulting compound has been confirmed through various analytical methods.

Scientific Research Applications

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

5568-16-1

Product Name

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine

Molecular Formula

C27H18Br2N4

Molecular Weight

558.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine

InChI

InChI=1S/C27H18Br2N4/c28-21-5-1-19(2-6-21)16-30-23-9-12-25(13-10-23)33-18-32-26-15-24(11-14-27(26)33)31-17-20-3-7-22(29)8-4-20/h1-18H

InChI Key

IWQXTIGRSOZHER-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br

Origin of Product

United States

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